![molecular formula C14H11ClN2O B2632617 2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 443123-49-7](/img/structure/B2632617.png)
2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
The compound “2-(2-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine” is likely to be an organic compound containing a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring (a five-membered ring with two carbon atoms, one oxygen atom, and one nitrogen atom). The molecule also has a chloro-methylphenyl group attached to it .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the benzoxazole ring and the subsequent attachment of the chloro-methylphenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole ring and the chloro-methylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chlorine atom could potentially be replaced through a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzoxazole ring could potentially make the compound relatively stable and resistant to degradation .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-4-10(11(15)6-8)14-17-12-7-9(16)3-5-13(12)18-14/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDZNTZYSSGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-methyl-phenyl)-benzooxazol-5-ylamine |
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